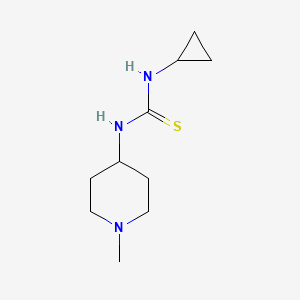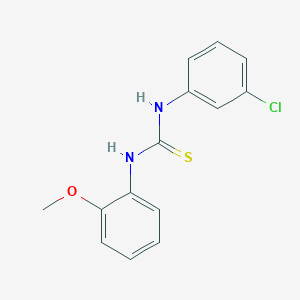
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine, also known as MeOPP, is a piperazine derivative that has gained significant attention in recent years due to its potential applications in scientific research. MeOPP is a structural analog of the well-known piperazine compound, 1-(4-methoxyphenyl)piperazine (MeOP), which has been extensively studied for its effects on the central nervous system. MeOPP is believed to possess similar properties to MeOP, but with enhanced potency and selectivity for certain receptors. In
Wirkmechanismus
The mechanism of action of 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter signaling in the brain. This compound has been shown to bind selectively to the serotonin 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that play a key role in the regulation of serotonin signaling. This compound may also interact with other receptors and ion channels in the brain, leading to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can activate the 5-HT2A and 5-HT2C receptors, leading to changes in intracellular signaling pathways and gene expression. In vivo studies have shown that this compound can modulate the activity of certain brain regions, including the prefrontal cortex and hippocampus, and alter behavior in animal models. This compound has also been shown to have potential therapeutic applications in the treatment of certain psychiatric and neurological disorders, although further research is needed to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has several advantages for use in scientific research. It is relatively easy to synthesize with high purity and yield, and it has been shown to have potent and selective effects on certain receptors in the brain. This compound is also stable under a variety of conditions, making it suitable for use in a wide range of experiments. However, there are also some limitations to the use of this compound. It can be difficult to obtain in large quantities, and its effects on other receptors and ion channels in the brain are not fully understood. Additionally, the potential for off-target effects and toxicity must be carefully considered when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine. One area of interest is in the development of new analogs with enhanced potency and selectivity for specific receptors. Another area of interest is in the use of this compound as a tool for studying the structure and function of the 5-HT2A and 5-HT2C receptors, as well as their interactions with other molecules. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in vitro and in vivo, as well as its potential therapeutic applications in the treatment of psychiatric and neurological disorders.
Synthesemethoden
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine can be synthesized using a variety of methods. One common method involves the reaction of 4-methylbenzyl chloride with 3-thienylmethanamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized using a piperazine derivative such as 1,4-dibromobutane to yield this compound. Other synthesis methods involve the use of different starting materials or reaction conditions, but all result in the formation of this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has been shown to have potential applications in several areas of scientific research. One of the most promising areas is in the study of the central nervous system. This compound has been found to bind selectively to certain receptors in the brain, including the serotonin 5-HT2A and 5-HT2C receptors. These receptors are involved in a variety of physiological processes, including mood regulation, cognition, and appetite control. This compound has also been shown to have potential as a tool for studying the structure and function of these receptors, as well as their interactions with other molecules.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-4-(thiophen-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1-14-2-4-16(5-3-14)18-9-7-17(8-10-18)12-15-6-11-19-13-15/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBLFUDACGRQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)





![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
![N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)
